molecular formula C11H12F2N4O3 B13508224 (2R,3R)-5-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-4,4-difluoro-2-(hydroxymethyl)oxolan-3-ol

(2R,3R)-5-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-4,4-difluoro-2-(hydroxymethyl)oxolan-3-ol

Cat. No.: B13508224
M. Wt: 286.23 g/mol
InChI Key: KOTYZNDUFWPNCY-KTWZPZHPSA-N
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Description

The compound (2R,3R)-5-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-4,4-difluoro-2-(hydroxymethyl)oxolan-3-ol is a complex organic molecule that belongs to the class of pyrrolopyrimidines. These compounds are characterized by a pyrrole ring fused to a pyrimidine ring, which is a common structural motif in many biologically active molecules

Preparation Methods

The synthesis of (2R,3R)-5-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-4,4-difluoro-2-(hydroxymethyl)oxolan-3-ol involves several steps. One common method includes the reaction of 4-amino-5-bromo-7H-pyrrolo[2,3-d]pyrimidine with a suitable sugar derivative under specific conditions . The reaction typically requires a dark environment and an inert atmosphere, with temperatures maintained between 2-8°C . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions vary based on the specific conditions and reagents used.

Scientific Research Applications

(2R,3R)-5-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-4,4-difluoro-2-(hydroxymethyl)oxolan-3-ol: has several scientific research applications:

Mechanism of Action

The primary mechanism of action of this compound involves the inhibition of key enzymes. For instance, it blocks reverse transcriptase, an enzyme crucial for the replication of certain viruses, thereby preventing viral replication. The molecular targets include specific binding sites on the enzyme, which the compound binds to, inhibiting its activity.

Comparison with Similar Compounds

Similar compounds include other pyrrolopyrimidines and their derivatives, such as:

What sets (2R,3R)-5-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-4,4-difluoro-2-(hydroxymethyl)oxolan-3-ol apart is its unique combination of functional groups, which confer specific chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H12F2N4O3

Molecular Weight

286.23 g/mol

IUPAC Name

(2R,3R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-4,4-difluoro-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C11H12F2N4O3/c12-11(13)7(19)6(3-18)20-10(11)17-2-1-5-8(14)15-4-16-9(5)17/h1-2,4,6-7,10,18-19H,3H2,(H2,14,15,16)/t6-,7-,10?/m1/s1

InChI Key

KOTYZNDUFWPNCY-KTWZPZHPSA-N

Isomeric SMILES

C1=CN(C2=NC=NC(=C21)N)C3C([C@@H]([C@H](O3)CO)O)(F)F

Canonical SMILES

C1=CN(C2=NC=NC(=C21)N)C3C(C(C(O3)CO)O)(F)F

Origin of Product

United States

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